Methyl 6-oxohept-2-enoate
CAS No.: 73923-21-4
Cat. No.: VC19338347
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73923-21-4 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | methyl 6-oxohept-2-enoate |
| Standard InChI | InChI=1S/C8H12O3/c1-7(9)5-3-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3 |
| Standard InChI Key | PXPNWJGBSDMRQK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCC=CC(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
Methyl 6-oxohept-2-enoate (IUPAC name: methyl (E)-6-oxohept-2-enoate) belongs to the class of α,β-unsaturated keto esters. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol, analogous to methyl 4-oxohept-2-enoate. The compound’s structure comprises:
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A methyl ester group (-COOCH₃) at position 1.
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A conjugated double bond (C=C) at position 2.
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A ketone group (C=O) at position 6.
The (E)-stereochemistry of the double bond is inferred from related compounds like methyl (E)-6-oxohex-2-enoate, which adopts a trans configuration to minimize steric hindrance .
Table 1: Key Molecular Descriptors of Methyl 6-Oxohept-2-enoate
Synthesis and Preparation
General Synthetic Strategies
Keto esters like methyl 6-oxohept-2-enoate are typically synthesized via Claisen condensation or Michael addition reactions. For example, methyl 2-methyl-6-oxohept-2-enoate is prepared through acid-catalyzed condensation of methyl acetoacetate with crotonaldehyde, followed by oxidation . Similarly, Banwell et al. (2004) demonstrated the use of Grignard reagents to introduce ketone functionalities into α,β-unsaturated esters .
Optimized Protocol for Analogous Compounds
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Condensation: React methyl acetoacetate with pent-4-enal in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 12 hours .
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Oxidation: Treat the intermediate with pyridinium chlorochromate (PCC) to introduce the ketone group .
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) .
This method yields ~94% purity for methyl 2-methyl-6-oxohept-2-enoate , suggesting comparable efficiency for the non-methylated variant.
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (α,β-unsaturated ketone C=O) .
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NMR Spectroscopy:
Thermodynamic and Solubility Data
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Boiling Point: Estimated at 245–250°C (extrapolated from methyl 4-oxohept-2-enoate).
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LogP: 1.47 , indicating moderate lipophilicity suitable for organic solvent extraction.
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Aqueous Solubility: ~2.1 mg/L at 25°C, derived from QSAR models for keto esters.
Applications in Organic Synthesis
As a Michael Acceptor
The α,β-unsaturated ketone moiety enables methyl 6-oxohept-2-enoate to act as a Michael acceptor in nucleophilic additions. For instance, Morizur and Tortajada (1983) utilized similar structures to synthesize γ,δ-epoxy ketones, key intermediates in prostaglandin synthesis .
Pharmaceutical Intermediate
Steroid derivatives like the compound in highlight the utility of keto esters in drug design. Methyl 6-oxohept-2-enoate could serve as a precursor for corticosteroid analogs, leveraging its ketone group for further functionalization .
Table 2: Comparative Reactivity of Keto Esters
Future Research Directions
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Catalytic Asymmetric Synthesis: Develop enantioselective routes using organocatalysts for chiral keto ester production.
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Biomedical Applications: Explore antitumor or anti-inflammatory activity via in vitro assays.
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Computational Modeling: Optimize LogP and bioavailability using QSPR models for drug-likeness .
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